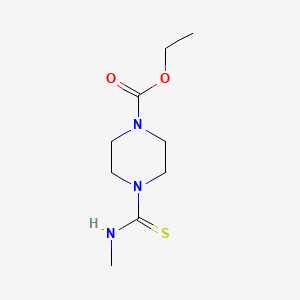

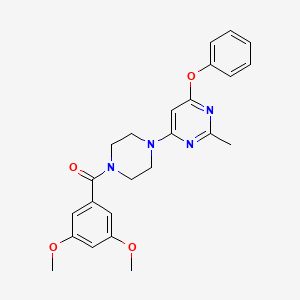

1-(2-(Benzyl(methyl)amino)ethyl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Synthesis of urea derivatives typically involves condensation reactions between amines and isocyanates under mild conditions. A study by Pejchal et al. (2011) on similar urea compounds outlines the synthesis process via the condensation of ethanamine with substituted phenyl isocyanates, confirming structures with NMR and elemental analyses (Pejchal, Štěpánková, & Drabina, 2011).

Molecular Structure Analysis

The molecular structure of urea derivatives can be elucidated using techniques such as single-crystal X-ray diffraction, as demonstrated by Ośmiałowski et al. (2013). Their study used QTAIM calculation methods to understand hydrogen bonding within complexes, further verifying these observations with crystallographic data (Ośmiałowski et al., 2013).

Chemical Reactions and Properties

Chemical reactions involving urea derivatives often include interactions with various substrates to form complexes, as explored by Ośmiałowski et al. (2013) through NMR spectroscopic titrations and quantum chemical calculations. These interactions are crucial for understanding the reactivity and complex formation capabilities of urea derivatives (Ośmiałowski et al., 2013).

Physical Properties Analysis

The physical properties, such as solubility and crystalline structure, are essential for the formulation of urea derivatives. Lin and Liu (1985) discuss the solubility and potential applications of similar compounds, emphasizing the importance of water solubility for pharmaceutical applications (Lin & Liu, 1985).

Chemical Properties Analysis

Chemical properties, including reactivity towards various chemical agents and stability under different conditions, are fundamental aspects of urea derivatives. Studies like that by Thalluri et al. (2014) demonstrate the synthesis of ureas through Lossen rearrangement, highlighting the adaptability and diverse reactivity of urea compounds (Thalluri, Manne, Dev, & Mandal, 2014).

Aplicaciones Científicas De Investigación

Association Studies and Complex Formation

Research by Ośmiałowski et al. (2013) on N-(pyridin-2-yl),N'-substituted ureas reveals the significance of substituent effects on the association with other compounds through hydrogen bonding. This study highlights the importance of intramolecular hydrogen bond disruption in urea derivatives for complex formation, a factor that could be relevant in understanding the interactions and potential applications of the specified compound in scientific research (Ośmiałowski et al., 2013).

Enzyme Inhibition

Vidaluc et al. (1995) synthesized and assessed flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas for antiacetylcholinesterase activity. This study aimed to optimize the spacer length between pharmacophoric moieties, providing insights into the structural requirements for enzyme inhibition. Such research could be extrapolated to the potential enzyme inhibition applications of similar urea derivatives in drug discovery or biochemical studies (Vidaluc et al., 1995).

Antioxidant Activity

George et al. (2010) explored the synthesis and antioxidant activity of certain urea derivatives, which underscores the potential of urea compounds in antioxidative applications. This could suggest possible research avenues for the specified compound in studying oxidative stress or developing antioxidative agents (George et al., 2010).

Novel Synthesis Methods

Thalluri et al. (2014) demonstrated a novel approach for synthesizing ureas from carboxylic acids, highlighting the versatility and potential for creating a wide array of urea derivatives for various scientific applications. Such methodologies could be applicable in synthesizing and exploring the properties of the specified compound (Thalluri et al., 2014).

Biological Activities

The synthesis and evaluation of new pyrimidines and pyrazoles derivatives by Tirlapur and Noubade (2010) indicate the potential biological activities of urea derivatives. This research could hint at the possible biological or pharmacological applications of the specified compound in scientific research (Tirlapur & Noubade, 2010).

Propiedades

IUPAC Name |

1-[2-[benzyl(methyl)amino]ethyl]-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25FN4O2/c1-25(14-16-6-3-2-4-7-16)11-10-23-21(28)24-18-13-20(27)26(15-18)19-9-5-8-17(22)12-19/h2-9,12,18H,10-11,13-15H2,1H3,(H2,23,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMGILLYQNSQBTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCNC(=O)NC1CC(=O)N(C1)C2=CC(=CC=C2)F)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetonitrile](/img/structure/B2496699.png)

![N-[(2,4-Dimethoxyphenyl)methyl]-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2496700.png)

![3-(1H-benzo[d]imidazol-2-yl)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2496708.png)

![2,5-dichloro-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide](/img/structure/B2496710.png)

![4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2496711.png)

![2-Amino-2-[3-(3-fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2496715.png)

![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(6-methylpyridin-3-yl)methanone](/img/structure/B2496718.png)